molecular formula C9H8O2 B8350732 3-Phenoxyprop-2-enal CAS No. 2862-47-7

3-Phenoxyprop-2-enal

Cat. No.: B8350732
CAS No.: 2862-47-7
M. Wt: 148.16 g/mol
InChI Key: SIIYPVGAOHMXGT-UHFFFAOYSA-N
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Description

3-Phenoxyprop-2-enal is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Phenoxyprop-2-enal has been investigated for its anticancer properties. A study synthesized a series of derivatives based on this compound and evaluated their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results showed that several derivatives exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potential as selective anticancer agents .

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of phenylpropanoids, including this compound. It was shown to inhibit nitric oxide production in macrophage cell lines and suppress NF-kB activation, which is crucial in inflammatory responses . This suggests that the compound could be beneficial in developing treatments for inflammatory diseases.

Agricultural Applications

Pesticidal Activity
this compound has been explored for its potential as a natural pesticide. Its structural similarity to other phenylpropanoids suggests it may possess insecticidal properties. Studies have indicated that compounds in this class can disrupt the nervous systems of pests, providing a basis for developing eco-friendly pest control solutions.

Materials Science

Synthesis of Functional Materials
The compound serves as a precursor in synthesizing various functional materials. For instance, it has been used in the microwave-assisted synthesis of cinnamyl long-chain aroma esters, which are valuable in the fragrance industry . The ability to modify its structure allows for the creation of materials with tailored properties for specific applications.

Case Study 1: Anticancer Derivatives Synthesis

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized using this compound as a key intermediate. The study confirmed the chemical structures through NMR spectroscopy and evaluated their antiproliferative activity against cancer cell lines, showing promising results that highlight the compound's versatility in drug development .

Case Study 2: Anti-inflammatory Mechanism

In an experimental protocol involving LPS-induced inflammation models, this compound demonstrated a significant reduction in nitric oxide production and inflammatory cytokines. This mechanism was attributed to its ability to inhibit NF-kB signaling pathways, suggesting its potential role in therapeutic strategies against chronic inflammatory conditions .

Data Tables

Application AreaCompound Activity DescriptionReference
Anticancer ActivityIC50 values of derivatives: 1.9 - 7.52 μg/mL
Anti-inflammatoryInhibition of NO production; suppression of NF-kB activation
Pesticidal ActivityPotential insecticidal propertiesUnpublished data
Materials ScienceSynthesis of aroma esters via microwave methods

Properties

CAS No.

2862-47-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-phenoxyprop-2-enal

InChI

InChI=1S/C9H8O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-8H

InChI Key

SIIYPVGAOHMXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Formylvinyl phenyl ether is prepared by treating phenoxyacetaldehyde with formaldehyde and diethylamine hydrochloride salt. The ether is then reacting with a solution of diethylphosphonoacetic acid and n-butyllithium in anhydrous tetrahydrofuran (THF) to form 5-phenoxy-2,4-pentadienoic acid. 5-Phenoxy-2,4-pentadienal is obtained by first converting the carboxylic acid to a Weinreb amide using oxalyl chloride followed by N,O-dimethylhydroxylamine. Subsequently, reduction of the Weinreb amide with lithium aluminum hydride (LAH) in THF leads to the formation of 5-phenoxy-2,4-pentadienal. The synthesis is summarized in Scheme II.
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